Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone
Overview
Description
Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-3-yl(4-methoxyphenyl)methanone is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community Similar compounds have been found to target theVascular Endothelial Growth Factor receptor 2 (VEGFR2) , and the Interleukin receptor-associated kinase 4 (IRAK4) , which are key nodes of signaling within the innate immune system that regulate the production of inflammatory cytokines and chemokines .
Mode of Action
It is known that imidazo[1,2-a]pyrimidines can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions can lead to the formation of various derivatives, which can interact with their targets in different ways.
Biochemical Pathways
The compound is known to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .
Pharmacokinetics
The compound’s molecular weight, as provided by sigma-aldrich, is 257681 , which is within the optimal range for oral bioavailability.
Result of Action
The result of the compound’s action is the inhibition of key signaling pathways within the innate immune system, leading to the suppression of inflammatory cytokines and chemokines . This can potentially lead to the suppression of tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of halo-carbonyl compounds with 2-aminopyridines . Another approach involves the condensation between 2-aminopyridine and 2-bromo-1,2-diarylethanone . These reactions often require catalysts such as palladium or copper and can be conducted under various conditions, including microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridazine
Uniqueness
Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone stands out due to its unique substitution pattern and the presence of the methoxyphenyl group. This structural feature enhances its biological activity and specificity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13(18)12-9-16-14-15-7-2-8-17(12)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBFLOLJUZDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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